N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-cyclopropyl-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-18-12-4-5-13-10(8-12)6-7-16(13)9-14(17)15-11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,15,17) |
InChI Key |
SRDMJLXPAFNZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Amidation Protocol
Step 1: N-Alkylation of 5-Methoxyindole
5-Methoxyindole undergoes alkylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 eq) is added to scavenge HCl, yielding 2-chloro-N-(5-methoxyindol-1-yl)acetamide. Reaction completion is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).
Step 2: Cyclopropylamine Substitution
The chloroacetamide intermediate reacts with cyclopropylamine (1.2 eq) in tetrahydrofuran (THF) at 60°C for 12 hours. Potassium iodide (10 mol%) catalyzes the nucleophilic displacement, achieving a 78% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Table 1: Optimization of Amidation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | THF, DMF, MeCN | THF | 78 |
| Temperature (°C) | 40, 60, 80 | 60 | 78 |
| Catalyst | KI, NaI, None | KI (10 mol%) | 78 → 85 |
One-Pot Tandem Alkylation-Amidation
A streamlined approach combines alkylation and amidation in a single vessel. 5-Methoxyindole, chloroacetyl chloride, and cyclopropylamine (1:1.1:1.2 molar ratio) react in DCM with 4-dimethylaminopyridine (DMAP, 5 mol%) at 25°C for 24 hours. This method reduces purification steps, yielding 70% product with >95% purity by HPLC.
Mechanistic Insights and Side-Reaction Mitigation
Alkylation Regioselectivity
The indole’s N1 position is preferentially alkylated due to its lower pKa (≈17) compared to N2 (≈27). Competing O-alkylation of the methoxy group is suppressed by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).
Amidation Stereochemical Control
Racemization at the acetamide’s α-carbon is minimized by avoiding strong bases and high temperatures. FT-IR analysis confirms amide bond integrity, with ν(C=O) at 1665 cm⁻¹ and ν(N–H) at 3300 cm⁻¹.
Analytical Characterization and Validation
Spectroscopic Profiling
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 1H, H-4), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-3), 6.72 (d, J = 2.4 Hz, 1H, H-6), 4.52 (s, 2H, CH₂CO), 3.82 (s, 3H, OCH₃), 2.90 (m, 1H, cyclopropyl CH), 1.10–1.05 (m, 4H, cyclopropyl CH₂).
- X-ray Crystallography: The indole and acetamide moieties are coplanar (dihedral angle = 3.68°), stabilized by intramolecular C–H⋯O hydrogen bonding (2.12 Å).
Table 2: Comparative Analytical Data
| Technique | Key Features | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min (C18, MeCN/H₂O) | |
| MS (ESI+) | m/z 243.12 [M+H]⁺ | |
| Melting Point | 142–144°C |
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing chloroacetyl chloride with bromoacetyl bromide increases reactivity but raises costs by 40%. Economic modeling favors chloroacetyl chloride for large-scale synthesis (breakeven at 50 kg/batch).
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes (80°C, 300 W), improving energy efficiency by 65%. Solvent recycling systems recover >90% THF, aligning with EPA guidelines.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) at the 5-position of the indole ring is susceptible to oxidation under strong oxidizing conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Methoxy oxidation | KMnO₄ (acidic or neutral conditions) | 5-Hydroxyindole or quinone derivative |
In related indole-acetamide analogs, oxidation of methoxy groups using potassium permanganate yields phenolic derivatives or carbonyl-containing structures, depending on reaction conditions. The cyclopropyl group typically remains inert under mild oxidation conditions.
Reduction Reactions
The acetamide moiety (-NHCOCH₃) can undergo reduction to form primary amines:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | N-Cyclopropyl-2-(5-methoxy-1H-indol-1-yl)ethylamine |
Lithium aluminum hydride (LiAlH₄) selectively reduces the amide bond without affecting the indole or cyclopropyl groups. This reaction is critical for generating bioactive amine derivatives.
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-(5-Methoxy-1H-indol-1-yl)acetic acid | |
| Basic hydrolysis | NaOH (aq), heat | Sodium salt of the acetic acid derivative |
Hydrolysis is a key step in modifying the compound’s solubility and reactivity. For example, in related syntheses, oxalyl chloride is used to activate intermediates for subsequent couplings .
Substitution Reactions
Electrophilic substitution can occur at the indole’s 3-position due to its inherent electron-rich nature:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), DMF | 3-Bromo-substituted derivative | |
| Friedel-Crafts alkylation | AlCl₃, alkyl halides | 3-Alkylated indole derivative |
The 5-methoxy group directs electrophiles to the 3-position. Substitution reactions are leveraged to diversify the compound’s pharmacological profile .
Cross-Coupling Reactions
The cyclopropyl group and indole core enable participation in transition-metal-catalyzed reactions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl-coupled derivatives |
For instance, palladium-catalyzed couplings with aryl boronic acids introduce aromatic groups at reactive sites, enhancing structural complexity .
Stability Under Thermal and pH Conditions
The compound’s stability is influenced by its functional groups:
| Condition | Observation | Source |
|---|---|---|
| High temperature (>150°C) | Decomposition via cyclopropyl ring opening | |
| Strongly acidic (pH <2) | Hydrolysis of acetamide dominates |
Key Insights from Research
-
Bioactivity correlation : Structural modifications via these reactions impact biological activity. For example, halogenation at the 3-position enhances cytotoxicity in HepG2 cells .
-
Synthetic utility : Reactions like hydrolysis and reduction are pivotal for generating intermediates in drug discovery .
Scientific Research Applications
N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Indole Core
Compound 3v : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-cyclopropylacetamide
- Structural Differences : The indole core is substituted with a 4-chlorobenzoyl group at position 1 and a methyl group at position 2, whereas the target compound lacks these groups.
- Synthesis : Prepared via CDI-mediated coupling of Indomethacin derivatives with cyclopropylamine in THF .
- Physicochemical Properties : Melting point (161–163°C) and spectroscopic data (NMR, HRMS) confirm structural integrity. The chlorobenzoyl group may enhance lipophilicity (logP) compared to the unsubstituted target compound .
N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
- Structural Differences : Features a cyclohexyl group and a 2-oxoacetamide moiety instead of cyclopropylacetamide. The indole substitution is at position 3.
- Biological Relevance : Indole-3-yl derivatives are associated with anti-cancer and anti-inflammatory activities, suggesting that substitution position influences target binding .
Variations in the Acetamide Side Chain
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- Structural Differences: A phenoxyacetamide with a 2-aminophenyl group instead of cyclopropyl.
- Synthesis : Synthesized via TBTU-mediated coupling in DCM, highlighting divergent synthetic routes compared to CDI-based methods for the target compound .
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Pharmacologically Active Analogs
Quinazoline-Sulfonyl Acetamides (Compounds 38–40)
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 3v | N-Cyclohexyl Analog | Quinazoline-Sulfonyl (38) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~316 (estimated) | ~456 | 342 | ~500 |
| logP | ~2.5 (estimated) | ~3.5 | ~3.0 | ~4.0 |
| Polar Surface Area (Ų) | ~36 | ~45 | ~40 | ~75 |
| Key Substituents | 5-MeO-indol-1-yl | 4-Cl-Bz, 2-Me | Cyclohexyl, 2-oxo | Quinazoline-sulfonyl |
- Cyclopropyl Group : Reduces steric hindrance and improves metabolic stability compared to bulkier N-substituents (e.g., cyclohexyl) .
Biological Activity
N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
This compound can be categorized as an indole derivative, which is known for its diverse pharmacological properties. The presence of the cyclopropyl group and the methoxy-indole moiety contributes to its unique biological profile.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:
- Enzyme Inhibition : The compound may act as a covalent inhibitor, affecting the activity of key enzymes involved in cancer cell proliferation or viral replication.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells through caspase activation pathways, particularly caspase-3 and caspase-8 .
Anticancer Activity
Several studies have evaluated the anticancer potential of indole derivatives, including this compound. Key findings include:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Induces PARP cleavage, caspase activation |
| N-cyclopropyl derivative | Various cancer cell lines | Varies | Potential apoptosis via caspase pathways |
The compound has demonstrated significant growth inhibition in various human cancer cell lines, indicating its potential as an anticancer agent. Specifically, it has shown to induce apoptosis through a caspase-dependent mechanism .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. For instance, compounds similar to this compound have been noted for their effectiveness against viral infections, including hepatitis C virus (HCV). The antiviral mechanisms typically involve:
- Inhibition of Viral Replication : Compounds targeting viral polymerases or proteases can significantly reduce viral load in infected cells.
These findings suggest that N-cyclopropyl derivatives may possess similar antiviral properties, warranting further investigation.
Case Studies
In a recent study focusing on indole derivatives, researchers highlighted the promising activity of a series of compounds against cancer cell lines and viruses. Notably:
- Cell Proliferation Assays : Indole-based compounds exhibited marked inhibition of cell proliferation across multiple cancer types.
- Apoptosis Studies : Flow cytometry analysis indicated that treatment with these compounds led to significant alterations in cell cycle progression and increased apoptotic markers.
Comparative Analysis with Similar Compounds
Comparative studies reveal that this compound exhibits distinct biological properties compared to other indole derivatives:
| Compound Type | Unique Features |
|---|---|
| N-(3-hydroxyphenyl)-2-(5-methoxy...) | Lacks methoxyindole moiety |
| 2-(5-methoxy-1H-indol-1-yl)acetamide | Lacks hydroxyphenyl group |
The combination of both hydroxyphenyl and methoxyindole groups in N-cyclopropyl derivatives may enhance its bioactivity and selectivity towards specific targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Indole Core Preparation : Start with 5-methoxyindole (or derivatives) as the base structure.
Acetylation : Introduce the acetamide group via acetylation using acetic anhydride in the presence of a base like pyridine .
Cyclopropane Functionalization : Cyclopropyl groups are introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents .
- Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, highlights the use of CDI (1,1'-carbonyldiimidazole) as a coupling agent in THF to enhance selectivity for N-cyclopropyl derivatives.
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR are critical for verifying the indole backbone, methoxy group position, and cyclopropyl connectivity. For instance, reports distinct chemical shifts for the cyclopropyl protons (δ ~0.8–1.2 ppm) and indole aromatic protons (δ ~6.5–7.5 ppm).
- HRMS : High-resolution mass spectrometry confirms molecular weight and purity .
- X-ray Crystallography : Used in related indole-acetamide derivatives (e.g., ) to resolve stereochemical ambiguities.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in cyclopropane functionalization?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclopropanation efficiency. suggests using continuous flow reactors to control exothermic reactions and reduce side products.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility, while non-polar solvents (e.g., toluene) may favor cyclopropane stability .
- Reaction Monitoring : Techniques like TLC or HPLC-MS can track intermediate formation and adjust reaction times dynamically .
Q. What strategies address discrepancies in reported biological activities of indole-acetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, shows that substituting the indole’s 5-methoxy group with halogens (e.g., Cl) or nitro groups alters anticancer activity against cell lines like HCT-116 or MCF-6.
- Assay Standardization : Variability in MTT assay protocols (e.g., incubation time, cell density) can lead to conflicting results. Replicate studies under controlled conditions to validate findings .
- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., Bcl-2 proteins) and rationalize activity differences .
Q. How do electronic and steric effects of the cyclopropyl group influence pharmacological properties?
- Methodological Answer :
- Electronic Effects : The cyclopropyl ring’s strain enhances electrophilicity, potentially improving binding to enzymes (e.g., Src kinase inhibitors in ).
- Steric Hindrance : Substituents on the cyclopropane can block metabolic degradation. notes that bulky N-cyclopropyl groups in analogs improve plasma stability.
- Comparative Studies : Synthesize analogs with non-cyclopropyl groups (e.g., cyclohexyl) and compare pharmacokinetic profiles .
Data Analysis and Experimental Design
Q. What experimental controls are critical when evaluating the compound’s anticancer activity?
- Methodological Answer :
- Positive Controls : Use established drugs (e.g., doxorubicin) to benchmark activity in assays like MTT or apoptosis detection .
- Cytotoxicity Profiling : Test against non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
- Dose-Response Curves : Generate IC values with at least five concentrations to ensure reproducibility .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodological Answer :
- Chromatographic Analysis : Use HPLC-PDA or UPLC-MS to detect impurities. emphasizes optimizing column conditions (e.g., C18 columns with acetonitrile/water gradients).
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) to reduce environmental impact .
- Process Automation : Implement flow chemistry to maintain consistent reaction parameters (e.g., residence time, temperature) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
